1-Ethyl-4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-ethyl-4-iodo-5-nitropyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3O4/c1-2-9-4(6(11)12)3(7)5(8-9)10(13)14/h2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYVMRVQTIFLAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)[N+](=O)[O-])I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the corresponding ester with a strong base followed by acidification.
Industrial Production Methods: Industrial production of 1-Ethyl-4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation with amines using coupling agents like EDCI or DCC.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon, sodium dithionite.
Substitution: Sodium azide, potassium cyanide, copper(I) iodide.
Coupling Reactions: EDCI, DCC, DMAP.
Major Products:
Reduction of Nitro Group: 1-Ethyl-4-iodo-3-amino-1H-pyrazole-5-carboxylic acid.
Substitution of Iodine: 1-Ethyl-4-azido-3-nitro-1H-pyrazole-5-carboxylic acid.
Coupling Reactions: Amides and esters derived from the carboxylic acid group.
Scientific Research Applications
1-Ethyl-4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the iodine atom and carboxylic acid group can facilitate binding to target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
1-Ethyl-3-nitro-1H-pyrazole-5-carboxylic acid (CAS: 1006441-04-8)
- Molecular formula : C₆H₇N₃O₄ (MW: 185.14 g/mol)
- Key differences : Lacks iodine at position 4; nitro group is at position 3.
- The nitro group at position 3 may alter electronic properties, affecting reactivity in substitution reactions .
5-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CID: 11401182)
- Molecular formula : C₆H₇N₃O₄ (MW: 185.14 g/mol)
- Key differences : Nitro group at position 4 instead of 3; lacks iodine.
- Implications : The shifted nitro group modifies the electron-withdrawing effects, influencing acidity of the carboxylic acid and stability in synthesis. The lack of iodine reduces steric bulk compared to the target compound .
Alkyl and Aryl Substituent Variations
1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CAS: 139756-17-5)
- Molecular formula : C₉H₁₃N₃O₄ (MW: 227.22 g/mol)
- Key differences : Propyl group at position 3 instead of iodine; nitro at position 4.
- Implications : The propyl group increases hydrophobicity, which may enhance membrane permeability in drug design. However, the absence of iodine limits applications requiring halogen interactions .
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
- Molecular formula : C₁₇H₁₄N₂O₂ (MW: 278.31 g/mol)
- Key differences : Phenyl groups at positions 1 and 3; methyl at position 5.
- The lack of nitro and iodine groups simplifies synthesis but reduces electrophilic reactivity .
Heterocyclic Hybrids
5-(1-Ethyl-5-methylpyrazol-4-yl)isoxazole-3-carboxylic acid (CAS: 957487-32-0)
- Molecular formula : C₁₀H₁₂N₃O₃ (MW: 237.22 g/mol)
- Key differences : Incorporates an isoxazole ring fused to pyrazole.
- Implications : The isoxazole moiety introduces additional hydrogen-bonding sites, improving solubility. However, the complex structure complicates synthetic routes compared to simpler pyrazole derivatives .
Physicochemical and Functional Comparisons
Molecular Weight and Solubility
Key Insight : Iodine in the target compound significantly increases molecular weight and reduces aqueous solubility, whereas alkyl/aryl substituents enhance lipophilicity.
Biological Activity
1-Ethyl-4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This compound, with the CAS number 1354703-87-9, has garnered attention in medicinal chemistry due to its potential applications in drug development and other scientific fields.
Chemical Structure and Properties
The structure of 1-Ethyl-4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid features a five-membered ring containing two nitrogen atoms, an ethyl group, an iodine atom, and a nitro group. This unique combination of functional groups influences its reactivity and biological activity.
The biological activity of pyrazole derivatives, including 1-Ethyl-4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid, is primarily attributed to their ability to interact with various biological targets through hydrogen bonding and other non-covalent interactions. The presence of the nitro group may enhance its reactivity and potential to modulate biological pathways.
Biological Activities
Research indicates that 1-Ethyl-4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid exhibits a broad spectrum of biological activities:
1. Antimicrobial Activity
Studies have shown that pyrazole derivatives possess significant antimicrobial properties, making them potential candidates for treating bacterial and fungal infections. The specific mechanisms may involve disrupting microbial cell wall synthesis or inhibiting essential enzymes.
2. Antitumor Activity
Preliminary investigations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds within the pyrazole class have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .
3. Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
Pharmacokinetics
The pharmacokinetic profile of 1-Ethyl-4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid is influenced by its chemical structure. Factors such as solubility, absorption, distribution, metabolism, and excretion (ADME) are critical in determining its efficacy as a therapeutic agent.
Research Findings
Several studies have explored the biological activity of related pyrazole compounds. For example:
| Compound | Activity | Reference |
|---|---|---|
| 1-Ethyl-4-methylpyrazole | Anticancer (MCF7 cells) | |
| 4-Iodo-3-nitropyrazole | Antimicrobial | |
| 1-Ethylpyrazole derivatives | Anti-inflammatory |
These findings indicate that modifications to the pyrazole structure can significantly impact biological activity.
Case Studies
In one notable case study, researchers synthesized various derivatives of pyrazoles and evaluated their cytotoxicity against human cancer cell lines. The results showed that certain substitutions on the pyrazole ring enhanced antitumor activity compared to parent compounds .
Q & A
Q. What are the common synthetic routes for 1-Ethyl-4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid?
Methodological Answer: The synthesis typically involves:
- Cyclocondensation : Reacting hydrazine derivatives with β-ketoesters or cyanoacrylates. For example, ethyl acetoacetate and phenylhydrazine form pyrazole intermediates, followed by iodination and nitration .
- Functional Group Interconversion : Starting from ethyl 5-amino-pyrazole-4-carboxylate, nitro groups are introduced via nitration, and iodine is added via electrophilic substitution using iodine monochloride (ICl) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids can modify substituents on the pyrazole ring using Pd(PPh₃)₄ as a catalyst .
Q. How is the compound characterized using spectroscopic techniques?
Methodological Answer: Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹, carboxylic acid O-H at ~2500–3300 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl group signals at δ 1.2–1.4 ppm for CH₃ and δ 4.1–4.3 ppm for CH₂) and carbon backbone .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ peak at m/z 341.96 for C₇H₈IN₃O₄) .
- Elemental Analysis : Validates purity (>98%) by matching calculated vs. observed C/H/N ratios .
Q. What are the typical reaction conditions for functionalizing the pyrazole ring?
Methodological Answer:
- Electrophilic Substitution : Iodination requires ICl in acetic acid at 0–5°C to avoid over-halogenation .
- Nucleophilic Aromatic Substitution : Replace nitro groups with amines using Pd/C and H₂ (10 atm) at 80°C .
- Ester Hydrolysis : Convert ethyl esters to carboxylic acids using NaOH (2M) in ethanol/water (1:1) at reflux .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. For example, the nitro group’s electron-withdrawing effect lowers HOMO energy, stabilizing the ring .
- Molecular Electrostatic Potential (MEP) Maps : Identify regions of high electron density (e.g., carboxylic acid oxygen) for hydrogen bonding in biological targets .
Q. What strategies optimize biological activity while minimizing toxicity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Modifying the 4-iodo and 3-nitro substituents enhances target affinity. For instance, bulkier groups at position 1 (e.g., ethyl) reduce hepatotoxicity .
- Prodrug Design : Mask the carboxylic acid as an ethyl ester to improve bioavailability, which is hydrolyzed in vivo .
- Toxicity Screening : Use in vitro assays (e.g., Ames test for mutagenicity) and molecular docking to prioritize low-toxicity candidates .
Q. How does the nitro group influence the compound’s electronic properties and stability?
Methodological Answer:
- Electron-Withdrawing Effect : The nitro group decreases electron density on the pyrazole ring, directing electrophilic attacks to the 4-position. This is confirmed by NMR chemical shifts and DFT calculations .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition peaks at ~200°C, attributed to nitro group reduction .
- Photostability : UV-Vis studies indicate nitro-to-nitrito isomerization under UV light, requiring storage in amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
